[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
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Overview
Description
[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of a chromene derivative, followed by methylation and subsequent reduction to introduce the methylamino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 4H-chromene and 2H-chromene share a similar core structure but differ in their substituents.
Bromo Derivatives: Compounds with bromine atoms in different positions on the chromene ring.
Uniqueness
What sets [6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-13-11-7(5-14)6-15-10-3-2-8(12)4-9(10)11;/h2-4,7,11,13-14H,5-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURJDIGVQOCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(COC2=C1C=C(C=C2)Br)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639982 |
Source
|
Record name | [6-Bromo-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321391-98-4 |
Source
|
Record name | [6-Bromo-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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